molecular formula C11H14N2O3 B11172316 4-Acetyl 1-(2-furoyl)piperazine CAS No. 768292-07-5

4-Acetyl 1-(2-furoyl)piperazine

Cat. No.: B11172316
CAS No.: 768292-07-5
M. Wt: 222.24 g/mol
InChI Key: IVYZJWUTDZYPEB-UHFFFAOYSA-N
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Description

4-Acetyl 1-(2-furoyl)piperazine is an organic compound with the molecular formula C11H14N2O3. It features a piperazine ring connected to both an acetyl group and a furoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl 1-(2-furoyl)piperazine typically involves the reaction of 1-(2-furoyl)piperazine with acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, with potassium carbonate (K2CO3) as the base . The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl 1-(2-furoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl 1-(2-furoyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl 1-(2-furoyl)piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as butyrylcholinesterase, by binding to the active site and preventing substrate access. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl 1-(2-furoyl)piperazine is unique due to the presence of both acetyl and furoyl groups attached to the piperazine ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

768292-07-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H14N2O3/c1-9(14)12-4-6-13(7-5-12)11(15)10-3-2-8-16-10/h2-3,8H,4-7H2,1H3

InChI Key

IVYZJWUTDZYPEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=CO2

solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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